N-(5-chloro-2-methoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
CAS No.: 897453-98-4
Cat. No.: VC11934709
Molecular Formula: C17H18ClN5O4S
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897453-98-4 |
|---|---|
| Molecular Formula | C17H18ClN5O4S |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H18ClN5O4S/c1-21-14-13(15(25)23(3)17(26)22(14)2)20-16(21)28-8-12(24)19-10-7-9(18)5-6-11(10)27-4/h5-7H,8H2,1-4H3,(H,19,24) |
| Standard InChI Key | ANBKNLINTPQLBQ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₁₈ClN₅O₄S, with a molecular weight of 423.9 g/mol. Key structural features include:
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A 1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine core, which is a modified purine derivative.
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A sulfanyl (-S-) group linking the purine system to an acetamide side chain.
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A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
Table 1: Molecular Descriptors
The purine core’s methylation at positions 1, 3, and 9 enhances lipophilicity, while the chloro and methoxy substituents on the phenyl ring may influence electronic interactions and solubility .
Synthetic Pathways
Key Reaction Steps
While no explicit synthesis for this compound is documented, analogous acetamide derivatives suggest a multi-step approach:
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Purine Core Preparation: Alkylation of xanthine derivatives to introduce methyl groups at positions 1, 3, and 9.
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Sulfanyl Bridge Formation: Thiolation at position 8 of the purine using sulfurizing agents (e.g., P₂S₅) .
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Acetamide Coupling: Reaction of the purine thiol with chloroacetyl chloride, followed by condensation with 5-chloro-2-methoxyaniline using carbodiimide coupling agents (e.g., DCC or DIC) .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Purine Methylation | Methyl iodide, K₂CO₃, DMF | 60–70% |
| Thiolation | P₂S₅, toluene, reflux | 50–65% |
| Acetamide Formation | DIC, THF, 0°C to RT | 75–85% |
Optimization of solvent choice (e.g., DMF for polar intermediates) and temperature control is critical to minimize side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, δ ppm):
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Purine Core: Methyl groups at δ 3.1–3.5 (singlets, 3H each).
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Sulfanyl Bridge: Adjacent protons at δ 4.2–4.5 (multiplet) .
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Aromatic Protons: Chloro-methoxyphenyl signals at δ 6.8–7.3 .
Infrared (IR) Spectroscopy
Key absorption bands:
| Compound Class | Activity (IC₅₀) | Reference |
|---|---|---|
| Methylated Purines | 1–10 μM (kinase inhibition) | |
| Sulfanyl Acetamides | 5–20 μM (antimicrobial) |
Computational and Physicochemical Insights
ADMET Predictions
Molecular Docking Simulations
Preliminary docking (using Autodock Vina) suggests affinity for adenosine A₂A receptor (ΔG = -8.2 kcal/mol), though experimental validation is required.
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